Glucotropaeolin Potassium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

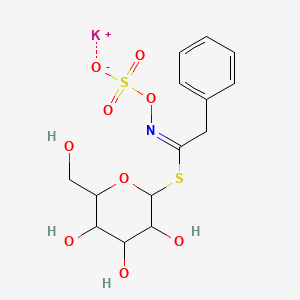

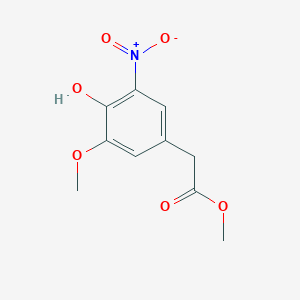

Glucotropaeolin, also known as benzyl glucosinolate, is a glucosinolate found in cruciferous vegetables, particularly garden cress. It is a glucose derivative with a β-D-glucopyranose configuration. Upon enzymatic activity, glucotropaeolin is transformed into benzyl isothiocyanate, which contributes to the characteristic flavor of these brassicas . The compound was first reported in 1899 after its isolation from Tropaeolum majus, a nasturtium species .

Mechanism of Action

Target of Action

Glucotropaeolin Potassium Salt, also known as Glucotropaeolin or Benzyl glucosinolate, is a glucosinolate found in cruciferous plants . It has been reported to exhibit antiprotozoal activity against HM1-IMSS E. histolytica . .

Mode of Action

It is known that this compound is metabolized into isothiocyanate products . These metabolites are believed to be responsible for the observed biological activities, including antiprotozoal activity

Biochemical Pathways

It is known that glucosinolates, including this compound, can be metabolized into various bioactive compounds, such as isothiocyanates

Pharmacokinetics

It is known that glucosinolates, including this compound, can be metabolized into various bioactive compounds . .

Result of Action

The molecular and cellular effects of this compound’s action are not fully understood. It has been reported that this compound exhibits antiprotozoal activity against HM1-IMSS E. histolytica, reducing the number of trophozoites . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been observed that the content of this compound can be significantly reduced in frozen samples This suggests that temperature and other environmental conditions can affect the stability and potency of this compound

Biochemical Analysis

Biochemical Properties

Glucotropaeolin plays a significant role in biochemical reactions, particularly in plant defense mechanisms. The enzyme myrosinase catalyzes the hydrolysis of glucotropaeolin, removing the glucose group to produce an unstable intermediate that spontaneously rearranges to form benzyl isothiocyanate . This compound is toxic to many insect predators and is produced when the plant is damaged, serving as a defense mechanism . Additionally, glucotropaeolin interacts with various proteins and enzymes, including myrosinase, which is crucial for its conversion to benzyl isothiocyanate .

Cellular Effects

Glucotropaeolin has been shown to influence various cellular processes. In pancreatic cancer cells, glucotropaeolin promotes apoptosis by causing calcium dysregulation and attenuates cell migration by suppressing the forkhead box protein M (FOXM1) signaling pathway . It also affects cell viability, reactive oxygen species (ROS) accumulation, mitochondrial membrane potential (MMP), and induces apoptosis . These effects highlight the potential therapeutic applications of glucotropaeolin in cancer treatment.

Molecular Mechanism

At the molecular level, glucotropaeolin exerts its effects through several mechanisms. The hydrolysis of glucotropaeolin by myrosinase leads to the formation of benzyl isothiocyanate, which interacts with various biomolecules . This interaction includes the inhibition of enzymes involved in cell proliferation and the activation of pathways leading to apoptosis . The suppression of FOXM1 signaling is a key factor in the anticancer properties of glucotropaeolin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glucotropaeolin can change over time. Studies have shown that glucotropaeolin enhances swimming endurance in mice by increasing the utilization of fatty acids as an energy source . The stability and degradation of glucotropaeolin, as well as its long-term effects on cellular function, are important considerations in in vitro and in vivo studies . Frozen samples of plants containing glucotropaeolin have shown a considerable reduction in its content, indicating the importance of sample pre-treatment in experimental settings .

Dosage Effects in Animal Models

The effects of glucotropaeolin vary with different dosages in animal models. Higher doses of glucotropaeolin have been associated with increased anticancer activity, including the induction of apoptosis and inhibition of cell migration in pancreatic cancer cells . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall efficacy and safety of glucotropaeolin in therapeutic applications .

Metabolic Pathways

Glucotropaeolin is involved in several metabolic pathways. It is biosynthesized from phenylalanine through a multi-step pathway . The enzyme myrosinase plays a crucial role in the metabolism of glucotropaeolin, converting it to benzyl isothiocyanate . This metabolic pathway is essential for the plant’s defense mechanism and contributes to the bioactive properties of glucotropaeolin .

Transport and Distribution

Within cells and tissues, glucotropaeolin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . The distribution of glucotropaeolin is higher in plant parts that are more susceptible to potential attacks, such as roots compared to shoots . This distribution pattern is crucial for its role in plant defense.

Subcellular Localization

The subcellular localization of glucotropaeolin affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Understanding the subcellular localization of glucotropaeolin is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucotropaeolin is biosynthesized from the amino acid phenylalanine in a multi-step pathway . Laboratory synthesis of glucotropaeolin involves the use of cold methanol extraction methods to denature myrosinase and prevent degradation . The chemical structure of glucotropaeolin was confirmed by total synthesis in 1957 .

Industrial Production Methods: Industrial production of glucotropaeolin involves the extraction from plant tissues, particularly from cruciferous vegetables. The extraction process typically uses cold 80% methanol to ensure high efficiency and prevent degradation . This method is more efficient than isolating pure materials from the plants in which they are naturally found .

Chemical Reactions Analysis

Types of Reactions: Glucotropaeolin undergoes enzymatic hydrolysis catalyzed by the enzyme myrosinase. This reaction leads to the breakdown of glucotropaeolin into benzyl isothiocyanate, among other products . The major reaction type is a substitution reaction where the glucose group is removed.

Common Reagents and Conditions:

Enzyme Myrosinase: Catalyzes the hydrolysis of glucotropaeolin.

Cold Methanol: Used in the extraction process to prevent degradation.

Major Products Formed:

Benzyl Isothiocyanate: A reactive material toxic to many insect predators.

Scientific Research Applications

Glucotropaeolin has several scientific research applications:

Chemistry: Used as a precursor for benzyl isothiocyanate in various chemical reactions.

Biology: Studied for its role in plant defense mechanisms and its transformation into benzyl isothiocyanate.

Medicine: Exhibits growth-inhibitory effects against liver and colon cancer cells.

Industry: Used in the production of natural antimicrobial compounds and biofumigants.

Comparison with Similar Compounds

Glucotropaeolin is unique among glucosinolates due to its specific transformation into benzyl isothiocyanate. Similar compounds include:

Sinalbin: Another glucosinolate found in cruciferous vegetables.

Gluconasturtiin: Found in watercress and other cruciferous plants.

Glucoraphanin: Found in broccoli and other brassicas.

These compounds also undergo enzymatic hydrolysis to form isothiocyanates, but the specific isothiocyanates and their biological activities differ .

Properties

CAS No. |

5115-71-9 |

|---|---|

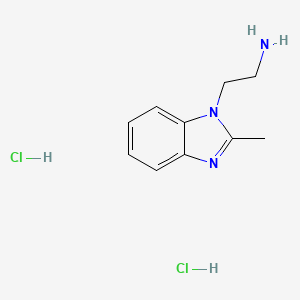

Molecular Formula |

C14H18KNO9S2 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

potassium;[(Z)-[2-phenyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |

InChI |

InChI=1S/C14H19NO9S2.K/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8;/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22);/q;+1/p-1/b15-10-; |

InChI Key |

UYCWNAZWHVREMO-AZJSCORLSA-M |

SMILES |

C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+] |

Isomeric SMILES |

C1=CC=C(C=C1)C/C(=N/OS(=O)(=O)[O-])/SC2C(C(C(C(O2)CO)O)O)O.[K+] |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+] |

Key on ui other cas no. |

5115-71-9 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)

![2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1454989.png)